2-(4-Heptylbenzoyl)-6-methoxypyridine
Description
Chemical Nomenclature and Structural Classification
This compound represents a sophisticated example of substituted pyridine chemistry, characterized by its systematic nomenclature that reflects the precise positioning of functional groups within the molecular framework. The compound's official designation follows International Union of Pure and Applied Chemistry conventions, with the alternative systematic name (4-Heptylphenyl)(6-methoxypyridin-2-yl)methanone accurately describing the same molecular entity. This nomenclatural duality demonstrates the complexity inherent in heterocyclic compound designation, where both positional and functional group descriptors contribute to comprehensive chemical identification.
The structural classification places this compound within the broader category of aromatic heterocyclic compounds, specifically as a member of the methoxypyridine derivatives family. The core pyridine ring system, a six-membered aromatic heterocycle containing one nitrogen atom, serves as the fundamental structural foundation. The methoxy substituent at the 6-position introduces electron-donating characteristics that significantly influence the compound's electronic properties and reactivity patterns. The 4-heptylbenzoyl moiety attached at the 2-position of the pyridine ring represents a substantial aromatic ketone substituent, featuring a seven-carbon aliphatic chain that extends the molecule's lipophilic character.
Molecular characterization reveals a complex three-dimensional architecture where the pyridine ring adopts a planar configuration while the heptyl chain introduces conformational flexibility. The carbonyl bridge between the pyridine and benzene ring systems creates a conjugated system that facilitates electron delocalization across multiple aromatic domains. This structural arrangement positions the compound as an important representative of substituted aromatic ketones with heterocyclic components, demonstrating characteristics typical of both pyridine derivatives and benzoyl-containing compounds.
Historical Context and Research Significance
The development and characterization of this compound emerged from systematic investigations into methoxypyridine chemistry that gained momentum during the late twentieth and early twenty-first centuries. Historical research into pyridine derivatives has revealed their fundamental importance in natural product synthesis, particularly in the construction of complex alkaloid frameworks. The methoxypyridine motif has proven especially valuable as a masked pyridone functionality, enabling synthetic transformations that would otherwise prove challenging with unprotected hydroxypyridine systems.
Research significance surrounding this compound stems from its position within a broader family of alkylbenzoyl-substituted methoxypyridines that have demonstrated considerable synthetic utility. Scientific literature documents extensive investigations into related compounds, including 2-(4-Hexylbenzoyl)-6-methoxypyridine and 6-Methoxy-2-(4-propylbenzoyl)pyridine, establishing a foundation for understanding structure-activity relationships within this chemical class. These systematic studies have revealed how alkyl chain length modifications influence both physical properties and potential biological activities.
The compound's research trajectory intersects with contemporary investigations into heterocyclic chemistry applications, particularly in areas requiring precise molecular recognition and binding characteristics. Database records indicate formal registration and characterization dating to the early 2000s, with subsequent research efforts focusing on synthetic accessibility and potential applications. The assignment of specific catalog numbers and molecular identifiers reflects the compound's integration into standard chemical commerce and research supply chains, facilitating broader scientific investigation.
Contemporary research interest has expanded beyond fundamental characterization to encompass practical applications in organic synthesis and materials science. The compound's structural features make it particularly relevant for studies investigating aromatic heterocycle reactivity, where the combination of electron-rich and electron-poor aromatic systems provides opportunities for selective chemical transformations. This historical progression from basic characterization to applied research demonstrates the compound's evolving significance within the broader context of heterocyclic chemistry advancement.
Relevance in Contemporary Organic and Medicinal Chemistry
The contemporary relevance of this compound extends across multiple domains of modern chemical research, reflecting the compound's versatile structural features and potential applications. In organic synthesis, the compound serves as an important example of how methoxypyridine systems can be functionalized with complex substituents while maintaining structural integrity and reactivity. Recent synthetic methodologies have demonstrated the utility of similar compounds in constructing more complex molecular architectures, particularly through reactions that exploit the unique electronic properties of the substituted pyridine core.
Medicinal chemistry applications represent a particularly significant area of contemporary interest, where the compound's structural motifs align with established pharmacophore patterns found in bioactive molecules. The combination of aromatic heterocycle functionality with extended alkyl chain substitution mirrors structural features commonly observed in pharmaceutical compounds targeting various biological pathways. Research into related methoxypyridine derivatives has revealed potential for diverse biological activities, including applications in areas requiring specific molecular recognition properties.
The compound's relevance extends to materials science applications, where the combination of aromatic character with conformational flexibility provides opportunities for developing novel functional materials. The extended heptyl chain introduces amphiphilic characteristics that could prove valuable in surfactant applications or self-assembly processes. Contemporary research has increasingly focused on how molecular design principles can be applied to create compounds with tailored physical and chemical properties for specific applications.
Properties
IUPAC Name |
(4-heptylphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-4-5-6-7-9-16-12-14-17(15-13-16)20(22)18-10-8-11-19(21-18)23-2/h8,10-15H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDALZOZNLXYUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-Heptylbenzoyl)-6-methoxypyridine typically involves:
- Construction or derivatization of the 6-methoxypyridine ring.
- Introduction of the benzoyl substituent at the 2-position.
- Incorporation of the heptyl chain on the benzoyl moiety.
The synthetic approach is often convergent, allowing independent preparation of the pyridine and benzoyl fragments, followed by coupling.
Preparation of the 6-Methoxypyridine Core
The 6-methoxypyridine moiety can be prepared through methoxylation of chloropyridine derivatives or via nucleophilic aromatic substitution reactions.
Methoxylation of 2-amino-3-nitro-6-chloropyridine by sodium methoxide in methanol at 10–60 °C, preferably 25–30 °C, yielding 2-amino-3-nitro-6-methoxypyridine with high purity (HPLC purity ~99%) and good yield (~86.5%).
Reduction of nitro groups to amino groups using metal reducing agents such as stannous chloride dihydrate in concentrated hydrochloric acid at 35–40 °C, converting 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine dihydrochloride.
Neutralization and isolation of 2,3-diamino-6-methoxypyridine by adjusting pH to 7–8 with aqueous ammonia at 15 °C, followed by filtration.
This sequence ensures the formation of a suitably functionalized methoxypyridine intermediate for further derivatization.
Introduction of the Benzoyl Group with Heptyl Substitution
The benzoyl moiety bearing the heptyl chain at the para position is typically introduced via coupling reactions involving brominated ethanone intermediates.
Preparation of 4-heptylacetophenone derivatives : Starting from acetophenones, nucleophilic substitutions and brominations yield bromoethanones suitable for coupling.
Palladium-catalyzed Heck coupling : Bromopyridine intermediates (e.g., 6-bromo-2-methoxy-3-aminopyridine) undergo Heck coupling with alkenes such as n-butylvinylether to form pyridylethanone intermediates, which after hydrolysis provide the 2-acetyl-6-methoxypyridine derivatives.
Acid-catalyzed bromination of pyridylethanones yields bromoacetophenones that serve as coupling partners for further condensation.
Hantzsch condensation or related cyclization methods can be employed to link the benzoyl fragment to the pyridine ring, forming the this compound compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Reactants/Intermediates | Conditions/Notes | Yield/Purity |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 2-amino-3-nitro-6-chloropyridine + sodium methoxide/methanol | 25–30 °C, 4–5 hrs | 86.5%, HPLC purity 99% |
| 2 | Metal reduction | 2-amino-6-methoxy-3-nitropyridine + SnCl2·2H2O/HCl | 35–40 °C, 5–6 hrs | 86.4%, HPLC purity 99% |
| 3 | Neutralization | 2,3-diamino-6-methoxypyridine dihydrochloride + aqueous ammonia | pH 7–8, 15 °C | 92% yield, purity 99% |
| 4 | Heck coupling | Bromopyridine + n-butylvinylether + Pd catalyst | Acidic hydrolysis post-coupling | Good yield |
| 5 | Bromination | Pyridylethanone intermediate + acid catalyst | Provides bromoacetophenone intermediate | High yield |
| 6 | Condensation (e.g., Hantzsch) | Bromoacetophenone + thiourea or other nucleophiles | Forms final pyridine-benzoyl compound | Efficient cyclization |
Research Findings and Optimization Notes
The methoxylation step is sensitive to temperature and molar ratios; using 1.05 moles of sodium methoxide per mole of chloropyridine at 25–30 °C optimizes yield and purity.
Metal reduction with stannous chloride dihydrate in concentrated HCl at 35–40 °C is preferred for high purity and yield of the amino intermediate.
The Heck coupling and bromination steps require careful control of reaction conditions to avoid demethylation or side reactions, which can lower yield.
Incorporation of the heptyl chain on the benzoyl ring improves lipophilicity, which may affect solubility and biological activity; thus, reaction conditions for the alkylated acetophenone precursor must be optimized for chain length and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the heptylbenzoyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Heptylbenzoyl)-6-hydroxypyridine
Reduction: this compound alcohol
Substitution: 2-(4-Heptylbenzoyl)-6-substituted pyridine
Scientific Research Applications
2-(4-Heptylbenzoyl)-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Heptylbenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The heptylbenzoyl group may facilitate binding to hydrophobic pockets, while the methoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among analogs lie in the benzoyl substituents, which influence molecular weight, lipophilicity, and solubility.
*Calculated based on substituent contributions.
Biological Activity
Overview
2-(4-Heptylbenzoyl)-6-methoxypyridine is an organic compound belonging to the pyridine derivatives family. Its chemical structure features a heptylbenzoyl group at the second position and a methoxy group at the sixth position of the pyridine ring. This unique configuration has sparked interest in its potential biological activities, particularly in medicinal chemistry and biochemistry.
The compound has a molecular formula of CHNO and a CAS number of 1187171-40-9. Its synthesis typically involves the reaction of 4-heptylbenzoyl chloride with 6-methoxypyridine in the presence of triethylamine, under anhydrous conditions to prevent hydrolysis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The heptylbenzoyl group enhances its affinity for hydrophobic pockets in proteins, while the methoxy group may participate in hydrogen bonding, facilitating interactions that modulate biological activity.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Studies have reported that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways.
Binding Affinity Studies
Binding studies have revealed that this compound selectively binds to certain proteins, which could be crucial for its therapeutic effects. For example, it has been shown to interact with targets involved in cell signaling and metabolic pathways, potentially influencing cellular responses to stress and inflammation.
Study on Anticancer Activity
A notable study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to activate apoptotic pathways, leading to increased levels of cleaved caspases and PARP.
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound involved lipopolysaccharide (LPS)-stimulated macrophages. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 production, highlighting its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 2-(4-Heptylbenzoyl)-6-methylpyridine | Similar heptylbenzoyl group; methyl instead | Moderate anticancer activity |
| 2-(4-Heptylbenzoyl)oxazole | Contains oxazole instead of pyridine | Limited data on biological activity |
| 2-(4-Heptylbenzoyl)-4-methylpyridine | Methyl substitution at position 4 | Potential anti-inflammatory properties |
Q & A
Q. What are the optimal synthetic routes for 2-(4-Heptylbenzoyl)-6-methoxypyridine, and how can reaction yields be improved?
Methodological Answer: The synthesis of pyridine derivatives often involves coupling reactions, halogenation, or regioselective functionalization. For example:
- Knoevenagel condensation or Suzuki-Miyaura coupling can introduce aryl groups to the pyridine core .
- Chlorination at specific positions requires careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid side products .
- Optimizing yields : Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions, and purify intermediates via column chromatography (petroleum ether/EtOAc gradients) to reduce impurities .
Q. Example Table: Yields in Pyridine Derivative Syntheses
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare with DFT-calculated shifts .
- FT-IR : Identify carbonyl (C=O, ~1600 cm⁻¹) and methoxy (C-O, ~1200 cm⁻¹) stretches .
- UV-Vis : Analyze π→π* transitions to confirm conjugation in the benzoyl-methoxypyridine system .
Q. How can purity and stability be assessed during storage?
Methodological Answer:
- HPLC/GC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (>99% purity threshold) .
- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can regioselectivity challenges in pyridine ring functionalization be addressed?
Methodological Answer:
- Directing Groups : Use methoxy or benzoyl groups to guide electrophilic substitution at the para position .
- Computational Screening : Apply DFT to predict reactive sites (e.g., Fukui indices for electrophilicity) .
- Experimental Validation : Compare NMR data of intermediates with theoretical predictions to confirm regioselectivity .
Q. What computational methods are suitable for predicting biological activity?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to analyze electronic properties .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., topoisomerase IIα) and calculate binding energies .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP, BBB permeability) .
Q. How do structural modifications influence anticancer activity?
Methodological Answer:
Q. How should researchers resolve contradictions in reported reaction yields?
Methodological Answer:
- Variable Analysis : Identify differences in catalysts (e.g., Pd vs. Cu), solvents, or purification methods .
- Replication : Repeat low-yield protocols with controlled inert conditions (e.g., Schlenk line for air-sensitive steps) .
Example Contradiction Resolution:
A 65% yield in chlorination vs. 13–15% in thiophene coupling highlights the role of steric hindrance. Optimize by reducing bulky substituents near reactive sites.
Q. What strategies enhance stereochemical control in asymmetric synthesis?
Methodological Answer:
- Chiral Ligands : Use phosphine-oxazoline ligands to induce enantioselectivity in allylation or alkylation .
- Kinetic vs. Thermodynamic Control : Quench reactions at lower temperatures to favor kinetic products .
Q. How does the methoxy group influence photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy : Methoxy groups red-shift absorption maxima by donating electron density to the pyridine ring .
- Fluorescence Quenching : Compare quantum yields with/without the heptylbenzoyl group to assess π-stacking effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
